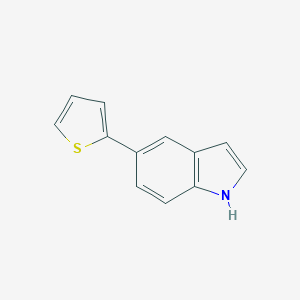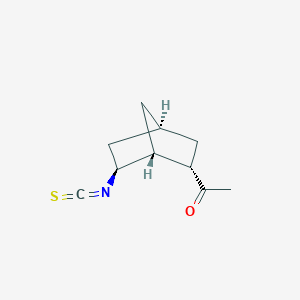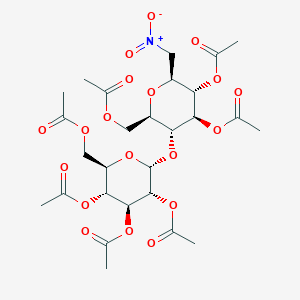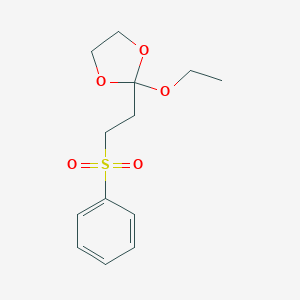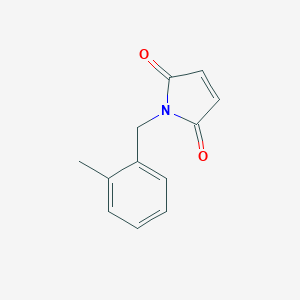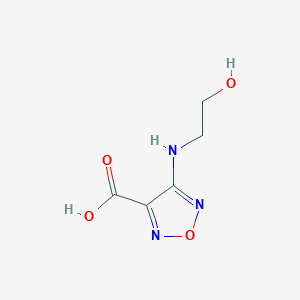![molecular formula C8H15NO5 B115392 Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 150749-03-4](/img/structure/B115392.png)
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, also known as MHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHPA is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is not well understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with other molecules. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has several advantages for lab experiments. It is readily available, and its synthesis is relatively easy. In addition, this compound is stable under various conditions and can be stored for long periods. However, this compound has some limitations. It is a toxic compound, and precautions should be taken when handling it. In addition, this compound has a low solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate. One area of interest is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to understand how this compound interacts with other molecules and how it produces its biochemical and physiological effects. In addition, the potential applications of this compound in the pharmaceutical industry and other fields should be explored further.
Synthesemethoden
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can be synthesized using various methods, including the reaction of methyl 2-bromoacetate with tert-butyl carbamate, followed by hydrolysis of the resulting tert-butyl ester. Another method involves the reaction of methyl 2-bromoacetate with tert-butyl carbamate, followed by reduction with lithium aluminum hydride. The yield of this compound using these methods ranges from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a building block for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. In addition, this compound has been used as a chiral auxiliary in asymmetric synthesis. This compound has also been used as a reagent in the synthesis of peptides and amino acids.
Eigenschaften
CAS-Nummer |
150749-03-4 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5(10)6(11)13-4/h5,10H,1-4H3,(H,9,12) |
InChI-Schlüssel |
IMINORJNGUDNRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)O |
Synonyme |
Acetic acid, [[(1,1-dimethylethoxy)carbonyl]amino]hydroxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





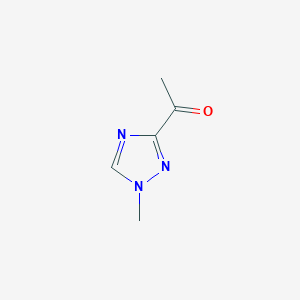

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)


